molecular formula C14H8ClF3N2O B1441337 6-chloro-2-phenyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-ol CAS No. 1203898-20-7

6-chloro-2-phenyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-ol

Cat. No. B1441337
M. Wt: 312.67 g/mol
InChI Key: DXHGWRBJOFUASE-UHFFFAOYSA-N
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Description

6-Chloro-2-phenyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-ol (C7H4ClF3N2O) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. This molecule has been studied for its potential as a drug candidate, as a synthetic intermediate for other compounds, and as a tool for studying the structure and function of proteins.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimido[1,6-α]benzimidazole Derivatives : Research by Badawey et al. (1989) explored the synthesis of benzimidazole condensed ring systems. They specifically investigated the reaction of ethyl 1H-benzimidazole-2-acetate with various isocyanates, leading to the formation of derivatives including chloro and trifluoromethyl groups (Badawey et al., 1989).

  • Antimicrobial Activity : Vora and Vyas (2019) synthesized a series of compounds including 2-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole, demonstrating significant antibacterial and antifungal activities (Vora & Vyas, 2019).

  • Pharmacological Screening for Antibacterial and Antiinflammatory Activity : Binoy et al. (2021) synthesized derivatives of 6-chloro-5-fluoro-2-styryl-1H-benzo[d]imidazole and screened them for antibacterial and antiinflammatory activity. This demonstrates the potential of such compounds in medical research (Binoy et al., 2021).

  • Electron-Transporting Materials for OLED Devices : Nomura et al. (2005) synthesized new amorphous electron-transporting materials based on tris-benzimidazoles, demonstrating their application in organic light-emitting diodes (OLEDs), which highlights the utility of such compounds in electronics (Nomura et al., 2005).

  • Design of FTO Inhibitors for Treating Leukemia : Li et al. (2019) conducted a study on 2‐phenyl‐1H‐benzimidazole structural analogues for their potential as inhibitors of the fat mass and obesity‐associated protein (FTO), indicating the role of such compounds in the design of novel therapeutics for diseases like leukemia (Li et al., 2019).

  • Anti-Enterovirus Activity : De Palma et al. (2007) reported on the anti-enterovirus activity of a series of 2,6-dihalophenyl-substituted 1H,3H-thiazolo[3,4-a]benzimidazoles, with specific focus on the role of the trifluoromethyl substitution. This underscores the potential of benzimidazole derivatives in antiviral research (De Palma et al., 2007).

properties

IUPAC Name

6-chloro-1-hydroxy-2-phenyl-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O/c15-10-7-12-11(6-9(10)14(16,17)18)19-13(20(12)21)8-4-2-1-3-5-8/h1-7,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHGWRBJOFUASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001170353
Record name 6-Chloro-1-hydroxy-2-phenyl-5-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-phenyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-ol

CAS RN

1203898-20-7
Record name 6-Chloro-1-hydroxy-2-phenyl-5-(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203898-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-hydroxy-2-phenyl-5-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-2-phenyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-ol
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Reactant of Route 6
6-chloro-2-phenyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-ol

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